molecular formula C24H24N4O3S B11650779 (6Z)-5-imino-6-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11650779
M. Wt: 448.5 g/mol
InChI Key: LAHHEWKYWZMEIP-VHARHKTESA-N
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Description

The compound (6Z)-5-IMINO-6-({2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazolo-pyrimidinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-IMINO-6-({2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiadiazolo-Pyrimidinone Core: This is achieved through a cyclization reaction involving appropriate thiourea and aldehyde derivatives under acidic or basic conditions.

    Introduction of the Phenyl and Methylphenoxy Groups: This step involves nucleophilic substitution reactions where the phenyl and methylphenoxy groups are introduced using suitable halide derivatives.

    Final Assembly and Purification: The final compound is assembled through condensation reactions, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized for cost-effectiveness and yield. This often involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and scalability.

    Automated Purification Systems: To handle large volumes and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (6Z)-5-IMINO-6-({2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halide derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of (6Z)-5-IMINO-6-({2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved often include signal transduction cascades, which result in the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Heparinoid: A compound similar to heparin, found in marine organisms.

Uniqueness

What sets (6Z)-5-IMINO-6-({2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its unique thiadiazolo-pyrimidinone core, which imparts distinct biological and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

(6Z)-5-imino-6-[[2-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H24N4O3S/c1-15(2)23-27-28-21(25)19(22(29)26-24(28)32-23)14-17-6-4-5-7-20(17)31-13-12-30-18-10-8-16(3)9-11-18/h4-11,14-15,25H,12-13H2,1-3H3/b19-14-,25-21?

InChI Key

LAHHEWKYWZMEIP-VHARHKTESA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCCOC2=CC=CC=C2/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=CC=CC=C2C=C3C(=N)N4C(=NC3=O)SC(=N4)C(C)C

Origin of Product

United States

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